Cas no 830-79-5 (2,4,6-Trimethoxybenzaldehyde)

2,4,6-Trimethoxybenzaldehyde structure
2,4,6-Trimethoxybenzaldehyde structure
Nome do Produto:2,4,6-Trimethoxybenzaldehyde
N.o CAS:830-79-5
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00003313
CID:40033
PubChem ID:70019

2,4,6-Trimethoxybenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4,6-Trimethoxybenzaldehyde
    • Phloroglucinaldehyde trimethyl ether
    • PHLOROGLUCINOL ALDEHYDE TRIMETHYL ETHER
    • TIMTEC-BB SBB000351
    • Benzaldehyde, 2,4,6-trimethoxy-
    • 2,4,6-Trimethoxybenz
    • 2,3-DIMETHOXY NAPHTHALENE
    • 2,4,5-(MeO)3C6H2CHO
    • 2,4,6-(MeO)3-C6H2-CHO
    • 2,4,6-trimethyoxybenzaldehyde
    • Benzaldehyde,2,4,6-trimethoxy
    • EINECS 212-598-2
    • 2,4,6-Trimethoxybenzaldehyde (ACI)
    • EN300-17219
    • MFCD00003313
    • 2,4,6-Trimethoxybenzaldehyde, 98%
    • CS-W009225
    • AC-12837
    • BCP33590
    • Z56899127
    • AB-131/40897219
    • AKOS000120758
    • AM20050246
    • A840500
    • F0001-2130
    • SCHEMBL34873
    • ZB1376
    • 2,4,6-trimethoxybenz-aldehyde
    • T2651
    • 2,4,6-Trimethoxy-benzaldehyde
    • A842494
    • SY015346
    • W-104152
    • InChI=1/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • FT-0633009
    • NS00038236
    • CK2089
    • UNII-JD365X6J84
    • CHEMBL2234486
    • DTXSID70232119
    • BRN 1956051
    • AI3-36672
    • CRBZVDLXAIFERF-UHFFFAOYSA-
    • AS-14420
    • A840488
    • 830-79-5
    • JD365X6J84
    • 2,4,6-Trimethoxybenzaldehyde,97%
    • STL373484
    • DTXCID20154610
    • BBL027431
    • DB-019837
    • 4-08-00-02717 (Beilstein Handbook Reference)
    • MDL: MFCD00003313
    • Inchi: 1S/C10H12O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-6H,1-3H3
    • Chave InChI: CRBZVDLXAIFERF-UHFFFAOYSA-N
    • SMILES: O=CC1C(OC)=CC(OC)=CC=1OC
    • BRN: 1956051

Propriedades Computadas

  • Massa Exacta: 196.07400
  • Massa monoisotópica: 196.074
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 169
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 44.8A^2
  • XLogP3: 1.3
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.2166 (rough estimate)
  • Ponto de Fusão: 115-120 °C (lit.)
  • Ponto de ebulição: 339.1°C at 760 mmHg
  • Ponto de Flash: 151.3℃
  • Índice de Refracção: 1.5550 (estimate)
  • Coeficiente de partição da água: Insoluble in water.
  • PSA: 44.76000
  • LogP: 1.52490
  • Solubilidade: Not determined
  • Sensibilidade: Air Sensitive

2,4,6-Trimethoxybenzaldehyde Informações de segurança

2,4,6-Trimethoxybenzaldehyde Dados aduaneiros

  • CÓDIGO SH:2912499000
  • Dados aduaneiros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4,6-Trimethoxybenzaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T490A-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 98%
5g
¥105.0 2022-06-10
Enamine
EN300-17219-50.0g
2,4,6-trimethoxybenzaldehyde
830-79-5 98%
50g
$84.0 2023-05-01
Life Chemicals
F0001-2130-0.5g
2,4,6-trimethoxybenzaldehyde
830-79-5 95%+
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-25g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
25g
¥118.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T38790-5g
2,4,6-Trimethoxybenzaldehyde
830-79-5 97%
5g
¥30.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0460-100G
2,4,6-trimethoxybenzaldehyde
830-79-5 97%
100g
¥ 448.00 2023-04-13
TRC
T795835-10g
2,4,6-Trimethoxybenzaldehyde
830-79-5
10g
$ 127.00 2023-09-05
Chemenu
CM255207-500g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
500g
$374 2021-06-16
TRC
T795835-50g
2,4,6-Trimethoxybenzaldehyde
830-79-5
50g
$ 173.00 2023-09-05
Chemenu
CM255207-100g
2,4,6-Trimethoxybenzaldehyde
830-79-5 95+%
100g
$102 2021-06-16

2,4,6-Trimethoxybenzaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Oxygen ,  ABTS Catalysts: Laccase Solvents: Water
Referência
Comparing the catalytic efficiency of some mediators of laccase
Fabbrini, Maura; et al, Journal of Molecular Catalysis B: Enzymatic, 2002, 16(5-6), 231-240

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, 60 - 70 °C
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referência
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Synthetic Routes 3

Condições de reacção
1.1 Catalysts: Tin tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dimethyl sulfoxide ,  Water ;  2 h, rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referência
Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl) methane
Betterley, Nolan M.; et al, Synthesis, 2018, 50(10), 2033-2040

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Toluene ;  90 °C
Referência
Highly dispersed palladium nanoparticles supported on an imidazolium-based ionic liquid polymer: an efficient catalyst for oxidation of alcohols
Karimi, Z.; et al, Russian Chemical Bulletin, 2022, 71(6), 1194-1203

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine Solvents: DMSO-d6 ;  rt → 120 °C; 12 h, 120 °C
Referência
Triphenylphosphine/Triethylamine-Mediated Decarboxylation of α-Oxocarboxylic Acids and Application in a One-Pot Synthesis of Deuterated Aldehydes.
Niu, Guang-Hao; et al, Asian Journal of Organic Chemistry, 2016, 5(1), 57-61

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  6 h, rt → reflux
2.1 Reagents: Phosphorus oxychloride ;  15 - 20 min, 0 °C; 1 h, rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, 0 °C
Referência
Synthesis of structurally diverse biflavonoids
Sum, Tze Jing; et al, Tetrahedron, 2018, 74(38), 5089-5101

Synthetic Routes 7

Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referência
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, 0 °C
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ;  30 min, rt
1.4 Reagents: Potassium carbonate ,  Iodine ;  0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ;  rt
Referência
Facile preparation of aromatic esters from aromatic bromides with ethyl formate or DMF and molecular iodine via aryllithium
Ushijima, Sousuke; et al, Tetrahedron, 2012, 68(24), 4701-4709

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referência
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Triethyl orthoformate Solvents: Dichloromethane
1.2 Reagents: Water
Referência
First reactions of dialkoxycarbenium tetrafluoroborates with pyrroles, 5H-dibenz[b,f]azepines, and electron-rich arenes
Pindur, U.; et al, Journal of Heterocyclic Chemistry, 1989, 26(6), 1563-8

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1 h
1.2 45 min
1.3 Reagents: Ammonium chloride Solvents: Water ;  2 h
Referência
Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations
Ramos-Tomillero, Ivan; et al, Molecules, 2015, 20(4), 5409-5422

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  45 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 9 - 10
Referência
Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane Framework
Neniskis, Algirdas; et al, European Journal of Organic Chemistry, 2015, 2015(28), 6359-6369

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium Solvents: Toluene ;  11 h, 90 °C
Referência
Palladium pincer complex incorporation onto the Fe3O4-entrapped crosslinked multilayered polymer as a high loaded nanocatalyst for oxidation
Zohreh, Nasrin; et al, Journal of Molecular Liquids, 2018, 266, 393-404

Synthetic Routes 14

Condições de reacção
1.1 -
2.1 Reagents: Phosphorus oxychloride
Referência
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Diethyl ether
Referência
Alkyl-oxygen fission in carboxylic esters. XI. Reactions of secondary alcohols containing the 2,4,6-trimethoxyphenyl radical
Kenyon, J.; et al, Journal of the Chemical Society, 1952, 4964, 4964-9

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Benzene
Referência
Mescaline analogs. I. 2,4,6-Trialkoxyphenethylmines
Benington, F.; et al, Journal of Organic Chemistry, 1954, 19, 11-16

Synthetic Routes 17

Condições de reacção
1.1 Catalysts: Silver triflate Solvents: Dichloromethane ;  -78 °C; 15 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  30 min, rt
Referência
A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate
Ohsawa, Kosuke; et al, Journal of Organic Chemistry, 2013, 78(7), 3438-3444

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  5 - 10 min, 40 - 50 °C
1.2 15 min, 70 °C
1.3 Solvents: Water ;  1 h, cooled
Referência
Sulfur-Substituted α-Alkyl Phenethylamines as Selective and Reversible MAO-A Inhibitors: Biological Activities, CoMFA Analysis, and Active Site Modeling
Gallardo-Godoy, Alejandra; et al, Journal of Medicinal Chemistry, 2005, 48(7), 2407-2419

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referência
New convenient synthesis of 8-C-methylated homoisoflavones and analysis of their structure by NMR and tandem mass spectrometry
Yadav, Santosh Kumar, International Journal of Organic Chemistry, 2021, 11(1), 46-54

Synthetic Routes 20

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Phosphorus oxychloride
Referência
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Thionyl chloride ;  4 h, reflux
1.2 2 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  cooled; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, neutralized
Referência
Synthesis of stable free radicals as potential organic metals. Synthesis of oxygenated indacene derivatives. Reactions of aromatic poly(N,N-dimethylamides) with electrophiles
Armstrong, Mark Wayne, 1983, , ,

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 1 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referência
Synthesis of new C-dimethylated chalcones as potent antitubercular agents
Anandam, Rambabu; et al, Medicinal Chemistry Research, 2018, 27(6), 1690-1704

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium oxide (V2O5) (supported on TiO2) Solvents: Acetonitrile ;  4 h, 30 °C
Referência
V2O5@TiO2 Catalyzed Green and Selective Oxidation of Alcohols, Alkylbenzenes and Styrenes to Carbonyls
Upadhyay, Rahul ; et al, ChemCatChem, 2021, 13(16), 3594-3600

Synthetic Routes 24

Condições de reacção
Referência
Photosensitized electron-transfer reaction of 3-aryl-2-methyloxaziridine: direct deoxygenation from the isomeric arylnitrone
Iwano, Yasunori; et al, Bulletin of the Chemical Society of Japan, 1994, 67(8), 2348-50

Synthetic Routes 25

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  12 h, 40 °C
Referência
Visible-Light-Mediated Late-Stage Sulfonylation of Boronic Acids via N-S Bond Activation of Sulfonamides
Zhen, Jingsong; et al, ACS Catalysis, 2022, 12(3), 1986-1991

2,4,6-Trimethoxybenzaldehyde Raw materials

2,4,6-Trimethoxybenzaldehyde Preparation Products

2,4,6-Trimethoxybenzaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
Número da Ordem:1934777
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:04
Preço ($):discuss personally
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
A840488
Pureza:99%
Quantidade:500g
Preço ($):305.0
atkchemica
(CAS:830-79-5)2,4,6-Trimethoxybenzaldehyde
CL5323
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito